(5-Chloro-2-(hexyloxy)phenyl)methanol
Description
(5-Chloro-2-(hexyloxy)phenyl)methanol is a substituted phenylmethanol derivative featuring a hexyloxy group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The hydroxyl group (-CH$2$OH) at the benzylic position enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
IUPAC Name |
(5-chloro-2-hexoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9,15H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCUGPDSPBCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Chloro-2-(hexyloxy)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and relevant research findings.
The compound is characterized by the presence of a chloro group and a hexyloxy substituent on a phenyl ring. Its chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{18}ClO
- Molecular Weight : 240.74 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
- Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity. This is achieved through binding to specific enzymes involved in these processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various pathogenic fungi. Studies have shown it to be effective particularly against Candida species.
- Mechanism of Action : The antifungal activity is hypothesized to stem from the compound's ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida tropicalis | 32 |
| Aspergillus niger | 128 |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly in human cancer cell lines.
- Case Study : In vitro assays conducted on the LoVo human colon adenocarcinoma cell line revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity against cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| LoVo | 25 |
| MCF-7 | 30 |
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been performed to understand how structural modifications affect the biological activity of this compound. Key descriptors influencing activity include lipophilicity and electronic properties derived from the chloro and hexyloxy groups .
Molecular Docking Studies
Molecular docking studies suggest that this compound binds effectively to target enzymes involved in microbial metabolism and cancer cell proliferation. The binding affinity was calculated using various docking software, indicating strong interactions with active sites of target proteins .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of (5-Chloro-2-(hexyloxy)phenyl)methanol may exhibit anticancer properties. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines. For instance, studies have shown that similar phenolic compounds can induce apoptosis in cancer cells, suggesting a potential pathway for this compound to be developed into an anticancer agent .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For example, phenolic compounds are often studied for their inhibitory effects on phospholipase A2 (PLA2), which is implicated in inflammatory diseases. By modifying the phenolic structure, researchers aim to enhance the selectivity and potency of such inhibitors .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
this compound can serve as a precursor for synthesizing materials used in OLEDs. Its unique electronic properties make it suitable for incorporation into organic semiconductors. The hexyloxy group enhances solubility and film-forming properties, which are critical for the fabrication of efficient OLED devices .
Nanomaterials Synthesis
The compound's structure can be utilized in the synthesis of mesoporous materials or nanoclays. These materials have applications ranging from catalysis to drug delivery systems. The ability to functionalize the compound allows researchers to tailor the properties of the resulting nanomaterials for specific applications .
Chemical Synthesis Applications
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as alkylation, acylation, and coupling reactions. This versatility is advantageous for synthesizing more complex organic molecules with potential pharmaceutical applications .
Synthesis of Novel Derivatives
Researchers are exploring the synthesis of novel derivatives based on this compound to enhance biological activity or improve material properties. The introduction of different substituents can lead to compounds with improved efficacy against targeted biological pathways or enhanced physical properties suitable for material applications .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological and physicochemical properties are influenced by substituent type, position, and chain length. Key analogs include:
Key Observations :
- Substituent Polarity: The hydroxyl group in phenylmethanols increases hydrophilicity compared to acetylated analogs (e.g., hydroxyacetophenones in ).
- Chain Length : Alkoxy substituents (e.g., hexyloxy vs. propynyloxy) modulate lipophilicity. Longer chains (e.g., heptyloxy in ) enhance anticonvulsant activity but may reduce solubility .
- Bioactivity : Triazole derivatives with hexyloxy groups exhibit potent anticonvulsant effects (PI = 11.3), outperforming carbamazepine (PI = 6.4) .
Physicochemical Properties
- Molecular Weight: The hexyloxy group (C$6$H${13}$O-) increases molecular weight compared to shorter alkoxy analogs. For example, [5-Chloro-2-(2-propynyloxy)phenyl]methanol has a molecular weight of 196.6 g/mol , while the hexyloxy analog is estimated at ~242–250 g/mol.
- Melting Points: Hydroxyacetophenones with similar substituents (e.g., 2-chloro-4-hydroxy-3-methoxyphenyl derivatives) melt at 97–110°C , suggesting that phenylmethanols may exhibit comparable thermal stability.
- Hydrogen Bonding: The hydroxyl group in (5-Chloro-2-(hexyloxy)phenyl)methanol enhances hydrogen-bond donor capacity (TPSA ≈ 40–55 Ų), similar to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol (TPSA = 55.5 Ų) .
Pharmacological Potential
- Anticonvulsant Activity: Hexyloxy-containing triazoles (e.g., compound 5f in ) demonstrate high efficacy (ED${50}$ = 37.3 mg/kg) and safety (TD${50}$ = 422.5 mg/kg) in rodent models . This suggests that the hexyloxy group in phenylmethanols may similarly enhance CNS penetration.
- Solubility-Bioavailability Trade-off : Longer alkoxy chains (e.g., hexyloxy vs. methoxy) improve lipid membrane permeability but may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
